2-(ethylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole
Description
2-(Ethylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole is a substituted imidazole derivative characterized by three distinct substituents:
- 4-Fluorophenyl group at position 1, a common pharmacophore in kinase inhibitors and acetylcholinesterase inhibitors.
- p-Tolyl group (para-methylphenyl) at position 5, enhancing hydrophobic interactions in biological targets.
Its molecular formula is C₁₈H₁₇FN₂S (molecular weight: 312.40 g/mol).
Properties
IUPAC Name |
2-ethylsulfanyl-1-(4-fluorophenyl)-5-(4-methylphenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2S/c1-3-22-18-20-12-17(14-6-4-13(2)5-7-14)21(18)16-10-8-15(19)9-11-16/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFINZUDUXHSJHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2-(ethylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole is acetyl- and butyrylcholinesterase . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, affecting various neurological processes.
Mode of Action
The compound interacts with its targets (acetyl- and butyrylcholinesterase) by inhibiting their activity This inhibition results in an increased concentration of acetylcholine in the nervous system
Pharmacokinetics
The compound’s interaction with silver surfaces has been studied. After adsorption on a silver surface, the structural properties of the compound exhibit a small modification, which could potentially impact its bioavailability and pharmacokinetics.
Result of Action
The compound’s action results in a balanced inhibition of acetyl- and butyrylcholinesterase, leading to an increase in the concentration of acetylcholine in the nervous system. This can have various effects at the molecular and cellular level, including potential cytotoxicity of HepG2 cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s interaction with silver surfaces can modify its structural properties, potentially affecting its activity. Furthermore, the compound’s activity can be influenced by its concentration, as suggested by studies on its adsorption on silver surfaces.
Biological Activity
2-(Ethylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound classified as an imidazole derivative. This class of compounds has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy, antimicrobial treatments, and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The compound features several key functional groups that contribute to its biological activity:
- Imidazole Ring : A five-membered ring containing two nitrogen atoms.
- Ethylthio Group : Enhances solubility and may influence the compound's interaction with biological targets.
- Fluorophenyl and p-Tolyl Substituents : These aromatic groups can enhance lipophilicity and potentially improve binding affinity to target proteins.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that imidazole derivatives can modulate various biochemical pathways, including:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation, leading to antiproliferative effects against cancer cells.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by altering the expression of key proteins such as Bcl-2 and Bax .
Anticancer Activity
A significant body of research has explored the anticancer potential of imidazole derivatives. For instance:
- In vitro studies demonstrated that similar imidazole compounds exhibited potent antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. The IC50 values for these compounds often ranged from 10 µM to 30 µM, indicating effective cytotoxicity compared to standard chemotherapy agents like 5-FU .
- A specific study highlighted that a related imidazole derivative induced apoptosis through upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), showcasing a promising mechanism for anticancer activity .
Antimicrobial Properties
Imidazole derivatives are also recognized for their antimicrobial properties. The compound's ethylthio group may enhance its interaction with microbial targets:
- Preliminary screening has shown that certain imidazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies
| Study | Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Study 1 | This compound | HeLa Cells | 18.53 | Induces apoptosis via Bax/Bcl-2 modulation |
| Study 2 | Related Imidazole Derivative | A549 Cells | 25.00 | Inhibits cell proliferation by targeting specific enzymes |
| Study 3 | Ethylthio Imidazole Variant | Staphylococcus aureus | 15.00 | Disrupts cell membrane integrity |
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Substituent Effects on Physicochemical Properties
- Ethylthio Group : Enhances lipophilicity (logP ~3.5–4.0) and resistance to oxidation compared to hydroxyl or methoxy groups .
- 4-Fluorophenyl : Balances hydrophobicity and electronic effects, improving target binding in kinase inhibitors (e.g., SB202190 IC₅₀: 50 nM for p38α) .
- p-Tolyl vs. Biphenyl : The p-tolyl group in the target compound reduces molecular weight (vs. biphenyl in ) and improves solubility while retaining hydrophobicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
